1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide is a synthetic compound categorized as a small molecule with potential applications in scientific research. The compound is identified by its molecular formula and has a molecular weight of 317.35 g/mol. It is primarily used for research purposes and is not intended for therapeutic applications in humans or animals .
This compound belongs to the class of organic compounds known as purines, specifically derivatives of 6-aminopurine. These compounds are characterized by their bicyclic aromatic structure, which includes fused pyrimidine and imidazole rings. The structural classification places it within the realm of organoheterocyclic compounds, emphasizing its complex molecular architecture that combines various functional groups .
The synthesis of 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide typically involves multi-step organic reactions. While specific methodologies can vary, common approaches include:
The molecular structure of 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide can be represented using various structural notations:
InChI=1S/C14H19N7O2/c15-12(23)9-2-5-21(6-3-9)10(22)1-4-16-13-11-14(18-7-17-11)20-8-19-13/h7-9H,1-6H2,(H2,15,23)(H2,16,17,18,19,20)This notation highlights the connectivity of atoms within the molecule. The presence of nitrogen atoms in the purine structure contributes to its biological activity.
The compound features:
1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide can participate in various chemical reactions:
Research into its specific biological effects remains ongoing.
The physical properties include:
Key chemical properties are:
| Property | Value |
|---|---|
| Molecular Weight | 317.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in various experimental conditions.
1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide is primarily utilized in research settings for:
Its unique structure makes it a candidate for further studies aimed at elucidating its biological roles and potential applications in medicinal chemistry .
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1